N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE is a complex organic compound characterized by its unique bicyclic structure This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and materials science The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method is the Diels-Alder reaction, which forms the bicyclic structure from a cyclohexene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
Major products from these reactions include the corresponding amine derivative from reduction and various substituted benzamides from substitution reactions .
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. In biological systems, it acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the receptor’s activity, which is crucial in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another compound with a bicyclo[2.2.1]heptane core, known for its NMDA receptor antagonistic activity.
Norcamphor derivatives: Compounds with similar bicyclic structures used in various chemical and biological applications.
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE is unique due to its specific substitution pattern and the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties compared to other bicyclo[2.2.1]heptane derivatives .
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(14-9-11-6-7-12(14)8-11)17-16(19)13-4-2-3-5-15(13)18(20)21/h2-5,10-12,14H,6-9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAGYCHBZKSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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